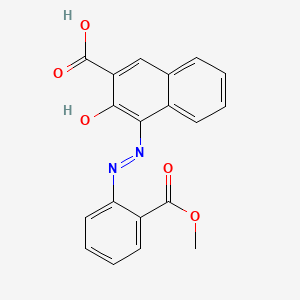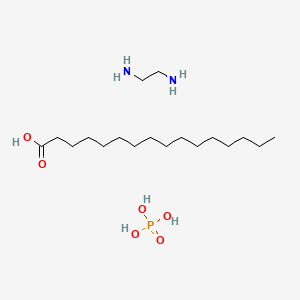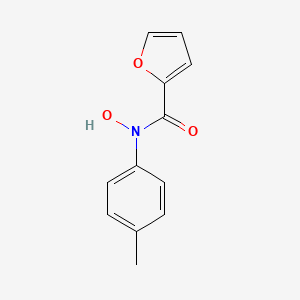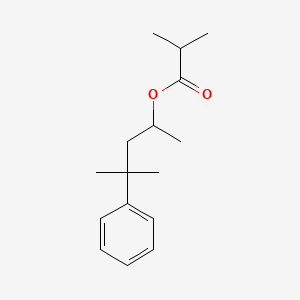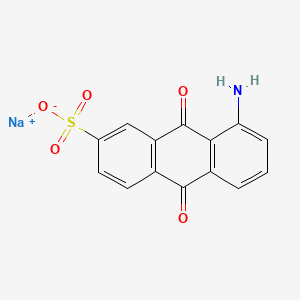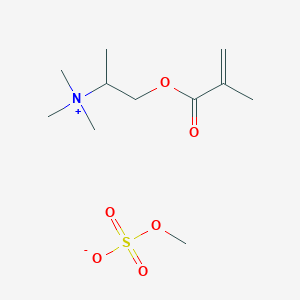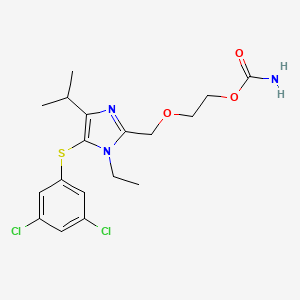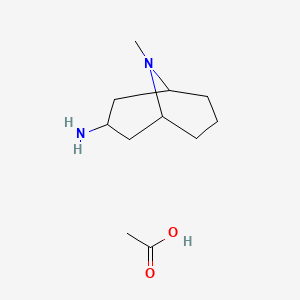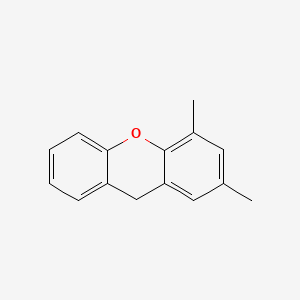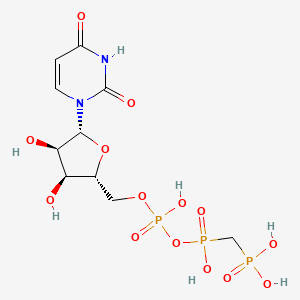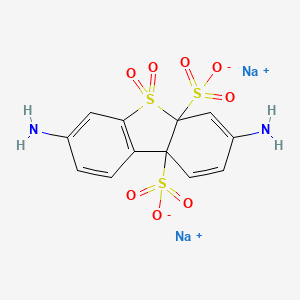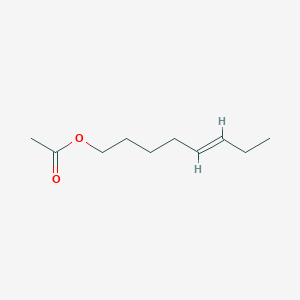
Orthocresol carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orthocresol carbonate, also known as carbonic acid, mono(2-methylphenyl) ester, is an organic compound with the molecular formula C8H8O3. It is a derivative of orthocresol (2-methylphenol) and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Orthocresol carbonate can be synthesized through the reaction of orthocresol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the carbonate ester without side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors where orthocresol and phosgene are introduced in a controlled manner. The reaction is catalyzed by bases like pyridine or triethylamine, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Orthocresol carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthocresol and carbon dioxide.
Transesterification: Reacts with alcohols to form different carbonate esters.
Substitution Reactions: Can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols, acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Orthocresol and carbon dioxide.
Transesterification: Various carbonate esters.
Substitution: Substituted orthocresol derivatives.
Wissenschaftliche Forschungsanwendungen
Orthocresol carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycarbonates and other polymers.
Biology: Studied for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in controlled release formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Orthocresol carbonate can be compared with other similar compounds such as:
Phenyl Carbonate: Similar in structure but with a phenyl group instead of a methylphenyl group.
Methyl Carbonate: Contains a methyl group instead of a methylphenyl group.
Ethyl Carbonate: Contains an ethyl group instead of a methylphenyl group.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form biodegradable polymers, making it valuable in applications where controlled degradation is desired.
Vergleich Mit ähnlichen Verbindungen
- Phenyl Carbonate
- Methyl Carbonate
- Ethyl Carbonate
Eigenschaften
CAS-Nummer |
205180-41-2 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
(2-methylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
HQZQYLGYCXEDHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



